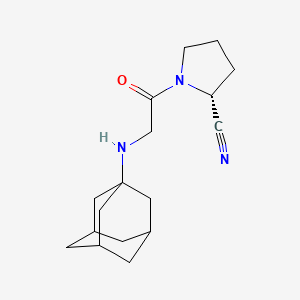
Dehydroxy Vildagliptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroxy Vildagliptin is a derivative of Vildagliptin, an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Vildagliptin is primarily used in the management of type 2 diabetes mellitus by inhibiting the inactivation of incretin hormones, thereby enhancing insulin secretion and reducing glucagon release .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Vildagliptin involves the removal of a hydroxyl group from the Vildagliptin molecule. The synthetic route typically includes:
Starting Material: Vildagliptin.
Reagents: Common reagents used include reducing agents or dehydrating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective removal of the hydroxyl group without affecting other functional groups
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the dehydration reaction.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical standards through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroxy Vildagliptin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced further to form different derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve solvents like acetonitrile and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential therapeutic applications .
Applications De Recherche Scientifique
Dehydroxy Vildagliptin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxyl group removal on the activity of DPP-4 inhibitors.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.
Medicine: Explored for its efficacy in managing type 2 diabetes and other metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
Dehydroxy Vildagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and reduce glucagon release, thereby improving glycemic control .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vildagliptin: The parent compound with a hydroxyl group.
Saxagliptin: Another DPP-4 inhibitor with a different chemical structure.
Sitagliptin: A widely used DPP-4 inhibitor with similar therapeutic effects.
Uniqueness
Dehydroxy Vildagliptin is unique due to the absence of the hydroxyl group, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other DPP-4 inhibitors .
Propriétés
Formule moléculaire |
C17H25N3O |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(2R)-1-[2-(1-adamantylamino)acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O/c18-10-15-2-1-3-20(15)16(21)11-19-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15,19H,1-9,11H2/t12?,13?,14?,15-,17?/m1/s1 |
Clé InChI |
GFJBFJGNXDVDDX-UZZMVUAXSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
SMILES canonique |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


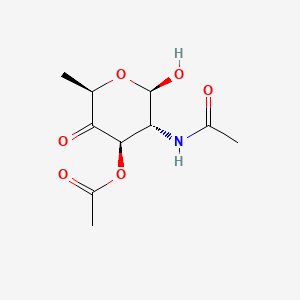

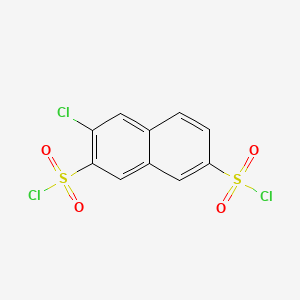
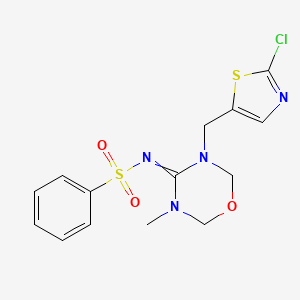
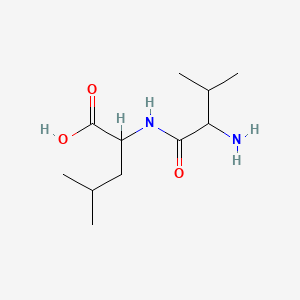
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
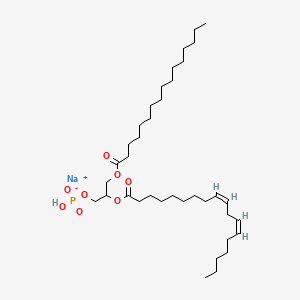
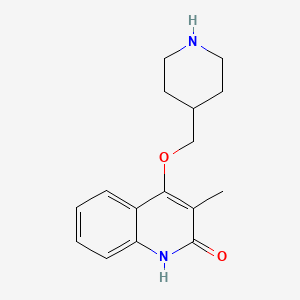
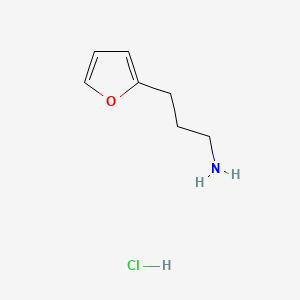
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
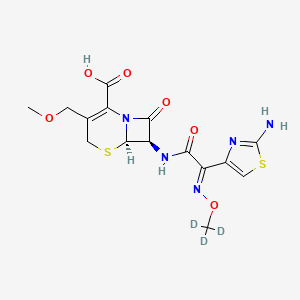
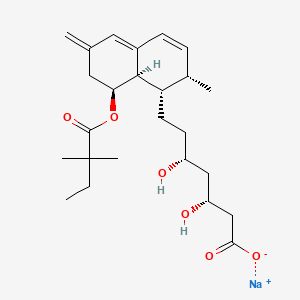
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
